molecular formula C6H12Cl2N4O2 B2588984 2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride CAS No. 2375259-37-1

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride

Cat. No.: B2588984
CAS No.: 2375259-37-1
M. Wt: 243.09
InChI Key: IZEZFEMPRFRUOR-UHFFFAOYSA-N
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Description

The compound “2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride” is also known as β-(1,2,4-Triazol-3-yl)-DL-alanine . It has the empirical formula C5H8N4O2 . This compound is a derivative of triazole, a class of heterocyclic compounds that are known for their broad biological activities .


Molecular Structure Analysis

The molecular structure of this compound involves a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The exact molecular structure details for this specific compound are not provided in the retrieved sources.


Chemical Reactions Analysis

While the specific chemical reactions involving “this compound” are not detailed in the retrieved sources, triazole compounds are known to be involved in a variety of chemical reactions due to their unique structure .

Scientific Research Applications

Oxazoline Chemistry and Synthesis of Related Compounds

Research has explored the synthesis and characterisation of chiral and achiral 2-(aminophenyl)-2-oxazolines and related compounds, involving the treatment of isatoic anhydride with amino-alcohols. This synthesis technique, using anhydrous ZnCl2 as a Lewis acid catalyst, has produced a range of oxazolines from different aminoalcohols, highlighting the versatile applications of similar triazole compounds in producing biologically active molecules (Button & Gossage, 2003).

Antiproliferative Activity of Pt(II)-Complexes

A study focused on the synthesis of new platinum complexes using an artificial alanine-based amino acid bearing a substituted triazolyl-thione group. These complexes, demonstrating a moderate cytotoxic activity on cancer cells, underscore the potential dual action of such compounds due to the presence of both the metal centre and the amino acid moiety. This research indicates the relevance of triazole compounds in developing chemotherapeutic agents (Riccardi et al., 2019).

Synthesis Methods for Aminothiocarbonylthio Propanoic Acids

Another study presents a preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in producing biologically active molecules. This highlights the importance of efficient synthesis methods for compounds related to "2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid; dihydrochloride" in pharmaceutical chemistry (Orlinskii, 1996).

Synthesis and Anticancer Activity of S-Glycosyl and S-Alkyl Derivatives

Research into the synthesis of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one has shown significant in vitro anticancer activities. This demonstrates the potential of triazole derivatives in creating effective cytotoxic agents against various cancer cell lines, highlighting the therapeutic applications of these compounds (Saad & Moustafa, 2011).

Future Directions

Triazole compounds have been the focus of numerous research studies due to their broad biological activities and potential therapeutic applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and investigating their potential as therapeutic agents .

Properties

IUPAC Name

2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.2ClH/c1-10-5(8-3-9-10)2-4(7)6(11)12;;/h3-4H,2,7H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEZFEMPRFRUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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